molecular formula C16H17N7O2 B13367709 N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-4-(1H-tetraazol-1-yl)butanamide

N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-4-(1H-tetraazol-1-yl)butanamide

Cat. No.: B13367709
M. Wt: 339.35 g/mol
InChI Key: DQASWQHUODPNNY-UHFFFAOYSA-N
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Description

N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-4-(1H-tetraazol-1-yl)butanamide is a complex organic compound that features both imidazole and tetrazole moieties. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-4-(1H-tetraazol-1-yl)butanamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and tetrazole intermediates, followed by their coupling under specific conditions. Common reagents include various aldehydes, amines, and catalysts such as erbium triflate .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-4-(1H-tetraazol-1-yl)butanamide can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-4-(1H-tetraazol-1-yl)butanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial, anti-inflammatory, and anticancer properties.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-4-(1H-tetraazol-1-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole and tetrazole rings can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can disrupt biological pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-4-(1H-tetraazol-1-yl)butanamide is unique due to its combination of imidazole and tetrazole moieties, which confer a broad spectrum of biological activities. This dual functionality makes it a versatile compound in medicinal chemistry .

Properties

Molecular Formula

C16H17N7O2

Molecular Weight

339.35 g/mol

IUPAC Name

N-[3-(1-methylimidazole-2-carbonyl)phenyl]-4-(tetrazol-1-yl)butanamide

InChI

InChI=1S/C16H17N7O2/c1-22-9-7-17-16(22)15(25)12-4-2-5-13(10-12)19-14(24)6-3-8-23-11-18-20-21-23/h2,4-5,7,9-11H,3,6,8H2,1H3,(H,19,24)

InChI Key

DQASWQHUODPNNY-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1C(=O)C2=CC(=CC=C2)NC(=O)CCCN3C=NN=N3

Origin of Product

United States

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